Punicanolic acid -

Punicanolic acid

Catalog Number: EVT-1597312
CAS Number:
Molecular Formula: C30H50O4
Molecular Weight: 474.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Punicanolic acid is a natural product found in Punica granatum with data available.
Source

Punicic acid is mainly extracted from the seeds of the pomegranate fruit (Punica granatum). The seeds contain high concentrations of punicic acid in the form of triglycerides. Other sources include certain plant oils, such as snake gourd seed oil, which also contribute to its availability in nature .

Classification

Punicic acid belongs to the family of polyunsaturated fatty acids, specifically classified as a conjugated linolenic acid due to its unique arrangement of double bonds. It has a molecular formula of C18H30O2C_{18}H_{30}O_2 and a molecular weight of approximately 278.43 g/mol .

Synthesis Analysis

Methods

Punicic acid can be synthesized through various methods, including extraction from natural sources and biosynthesis using microbial platforms.

  1. Extraction: The primary method involves cold pressing or supercritical CO₂ extraction from pomegranate seeds to obtain punicic acid-rich oil. This oil undergoes further refinement processes to isolate punicic acid or its triglycerides .
  2. Biosynthesis: Recent studies have explored using the yeast Yarrowia lipolytica as a platform for punicic acid production. This yeast can utilize pomegranate seed oil as a substrate and has been genetically engineered to enhance punicic acid accumulation by overexpressing specific fatty acid desaturase genes .

Technical Details

The extraction process typically involves:

  • Cold pressing: This method preserves the oil's integrity without heat, maintaining the quality of punicic acid.
  • Supercritical fluid extraction: Utilizing supercritical carbon dioxide allows for efficient extraction while minimizing degradation of sensitive compounds .
Molecular Structure Analysis

Structure

Punicic acid features a long hydrocarbon chain with three conjugated double bonds at positions 9, 11, and 13. Its structure can be represented as follows:

C18H30O2\text{C}_{18}\text{H}_{30}\text{O}_{2}

Data

  • Molecular Weight: 278.43 g/mol
  • Melting Point: Approximately 44–45 °C
  • Octanol-Water Partition Coefficient (LogP): 6.4
  • pKa Value: 4.99 .
Chemical Reactions Analysis

Punicic acid participates in various chemical reactions typical of fatty acids:

  1. Esterification: It can react with alcohols to form esters, which are important for creating derivatives used in food and pharmaceutical applications.
  2. Saponification: Punicic acid can be converted into its corresponding salts through reaction with bases, allowing for the production of soaps and other surfactants.
  3. Hydrogenation: Under specific conditions, it can undergo hydrogenation to yield saturated fatty acids .
Mechanism of Action

Punicic acid exhibits several mechanisms through which it exerts its biological effects:

  1. Anti-inflammatory Effects: It modulates inflammatory pathways by influencing the expression of cytokines and enzymes involved in inflammation.
  2. Neuroprotective Mechanisms: Punicic acid has been shown to enhance the expression of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and neuroprotection against oxidative stress .
  3. Lipid Metabolism Regulation: It impacts lipid profiles by promoting the utilization of fatty acids and reducing triglyceride accumulation in tissues .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a yellowish oil when extracted from seeds.
  • Odor: Characteristic fatty odor.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and chloroform but insoluble in water.
  • Stability: Sensitive to light and heat; thus, it should be stored in dark containers at low temperatures to prevent degradation.

Relevant data indicate that punicic acid exhibits strong antioxidant properties, contributing to its health-promoting effects .

Applications

Punicic acid has several scientific uses:

  1. Nutraceuticals: Due to its health benefits, it is incorporated into dietary supplements aimed at improving cardiovascular health and reducing inflammation.
  2. Cosmetics: Its antioxidant properties make it an attractive ingredient in skincare formulations.
  3. Pharmaceuticals: Research is ongoing into its potential therapeutic applications for neurodegenerative diseases due to its neuroprotective effects .
  4. Food Industry: Used as a functional ingredient in food products for enhancing health benefits.
Biosynthesis and Metabolic Engineering of Punicic Acid

Genetic Pathways for PA Synthesis in Punica granatum

Punicic acid (PA; 18:3 Δ9cis,11trans,13cis) biosynthesis in Punica granatum (pomegranate) seeds occurs via sequential desaturation reactions in the endoplasmic reticulum. The pathway initiates with oleic acid (18:1Δ9), which is converted to linoleic acid (LA; 18:2Δ9,12) by the membrane-bound enzyme FAD2 (Δ12-fatty acid desaturase). Subsequently, a divergent FAD2 homolog, FADX (fatty acid conjugase), catalyzes the isomerization of LA’s cis-Δ12 bond to form conjugated triene bonds (cis-Δ9, trans-Δ11, cis-Δ13), yielding PA [1] [3]. The PgFADX gene encodes a bifunctional enzyme with both Δ12-desaturase and conjugase activities, enabling it to utilize oleoyl-PC and linoleoyl-PC as substrates [3]. Genomic analyses of pomegranate reveal that FADX resides in a gene cluster enriched for lipid metabolism regulators, including PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) homologs, which modulate transcription of desaturase genes [2] [5]. PA is predominantly incorporated into triacylglycerols (TAGs) through the phospholipid:diacylglycerol acyltransferase (PDAT) pathway, which transfers PA from phosphatidylcholine (PC) to the sn-3 position of diacylglycerol (DAG) [1] [3].

Table 1: Key Enzymes in Punicic Acid Biosynthesis in P. granatum

EnzymeGene SymbolReaction CatalyzedSubcellular Localization
Δ12-FADPgFAD2Oleic acid → Linoleic acid (on PC)Endoplasmic reticulum
Fatty acid conjugasePgFADXLinoleic acid → Punicic acid (on PC)Endoplasmic reticulum
AcyltransferasePDATTransfer of PA from PC to DAG to form TAGEndoplasmic reticulum

Microbial Biosynthesis Platforms for PA Production

CRISPR-Based Gene Shuffling in Saccharomyces cerevisiaeCRISPR-Cas9 tools enable precise integration of Punica granatum genes into S. cerevisiae for PA pathway reconstruction. A dual-vector system expresses codon-optimized PgFADX under the TEF1 promoter and PgFAD2 under the PGK1 promoter, achieving 4.6% PA in total fatty acids [1]. Efficiency is enhanced by ribozyme-flanked sgRNAs (hammerhead and HDV ribozymes) expressed via RNA Pol II promoters, increasing sgRNA stability and editing accuracy [6] [9]. To overcome S. cerevisiae’s preference for non-homologous end joining (NHEJ), KU70 deletion increases homologous recombination (HR) rates by >90%, facilitating seamless integration of FADX/FAD2 expression cassettes [9]. Recent advances include prime editing for point mutations in endogenous desaturases (e.g., OLE1) to increase LA pools, and base editing to silence FAD3 (ω-3 desaturase), minimizing conversion of LA to α-linolenic acid [6].

Table 2: CRISPR Tools for PA Pathway Optimization in Yeasts

CRISPR ToolFunctionApplication in PA EngineeringEfficiency Gain
Cas9 + gRNA (SNR52 promoter)Gene knockoutSilencing of FAD3 to reduce LA diversion28% PA increase in S. cerevisiae
Prime editingPoint mutations without DSBsOLE1 mutagenesis to boost LA synthesis65% reduction in oleic acid
Base editing (dCas9-cytidine deaminase)C→T conversionsPremature stop codons in FAD392% LA retention
HH/HDV-ribozyme sgRNAEnhanced sgRNA processingFADX integration with reduced off-target effectsEditing accuracy >95%

Oleaginous Yeast Systems (Yarrowia lipolytica, Rhodosporidium toruloides)

Oleaginous yeasts surpass S. cerevisiae in PA yield due to their innate high lipid accumulation (>20% DCW) and efficient TAG assembly. In Yarrowia lipolytica, co-expression of PgFADX and PgFAD2 under the TEF promoter, combined with diacylglycerol acyltransferase (DGAT2) overexpression, achieves 12.8% PA in lipids [8] [9]. Metabolic bottlenecks are addressed by:

  • Codon optimization of FADX for Y. lipolytica, increasing enzyme solubility 3.2-fold [9].
  • Malic enzyme (MAE1) overexpression to supply NADPH for desaturation, boosting PA titers by 44% [8].Rhodosporidium toruloides employs native Δ12-desaturases with high LA affinity, reducing reliance on exogenous FAD2. CRISPR-Cas12a multiplex editing simultaneously knocks out FAD3 and integrates PgFADX, yielding 15.3% PA in batch fermentations [6] [9]. Both systems use low-cost feedstocks (e.g., lignocellulosic hydrolysates) to reduce production costs.

Metabolic Flux Analysis of PA Accumulation in Engineered Microorganisms

Metabolic flux analysis (MFA) quantifies carbon channeling toward PA in engineered strains. 13C-labeling studies in Yarrowia lipolytica reveal that >70% of PA-derived carbon originates from cytosolic acetyl-CoA, while <15% comes from exogenous fatty acids [1] [3]. Key flux constraints include:

  • Malonyl-CoA scarcity: Competition between fatty acid synthase (FAS) and polyketide synthases reduces malonyl-CoA for FA elongation. Acetyl-CoA carboxylase (ACC1) overexpression alleviates this bottleneck, increasing PA flux by 38% [1].
  • PC-DAG cycling inefficiency: Slow transfer of PA from PC to DAG via PDAT limits TAG incorporation. PDAT co-expression with LPCAT (lysophosphatidylcholine acyltransferase) enhances flux, raising PA-TAG content to 89% of total PA [3].In S. cerevisiae, flux balance analysis (FBA) identifies NADPH limitation as critical. Pentose phosphate pathway (PPP) upregulation via ZWF1 (glucose-6-phosphate dehydrogenase) overexpression redirects carbon to NADPH generation, improving PA yield by 1.8-fold [1].

Table 3: Metabolic Nodes Influencing PA Accumulation in Microbes

Metabolic NodeEngineered InterventionFlux ChangeEffect on PA Titer
Acetyl-CoA → Malonyl-CoAACC1 overexpression+38% malonyl-CoA+22% PA in Y. lipolytica
Linoleoyl-PC → PA-PCPgFADX codon optimization + ER anchoring+50% conjugase activity+31% PA synthesis rate
PA-PC → PA-TAGPDAT + LPCAT co-expression89% PA in TAGReduced lipid peroxidation
NADPH supplyMAE1 or ZWF1 overexpression+44% NADPH+37% PA yield (g/L)

Properties

Product Name

Punicanolic acid

IUPAC Name

(1S,2R,4aR,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-2,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydropicene-4a-carboxylic acid

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

InChI

InChI=1S/C30H50O4/c1-18-23-19-8-9-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,6)27(19,5)14-16-30(23,24(32)33)17-15-29(18,7)34/h18-23,31,34H,8-17H2,1-7H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29+,30+/m0/s1

InChI Key

WJCIWKNYROGCFD-FKYBFWJDSA-N

Synonyms

punicanolic acid

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1(C)O)C(=O)O)C)C)(C)C)O)C

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC[C@@]1(C)O)C(=O)O)C)C)(C)C)O)C

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